molecular formula C26H22Cl2N2O4 B2445529 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate CAS No. 326017-84-9

2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate

Cat. No.: B2445529
CAS No.: 326017-84-9
M. Wt: 497.37
InChI Key: MTZSXFGVTWMAKU-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzo[de]isoquinoline core, and a dichlorobenzoate ester group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O4/c27-16-7-8-17(21(28)15-16)26(33)34-14-13-30-24(31)19-6-4-5-18-22(29-11-2-1-3-12-29)10-9-20(23(18)19)25(30)32/h4-10,15H,1-3,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSXFGVTWMAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate typically involves multiple steps

    Preparation of Benzo[de]isoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzo[de]isoquinoline core.

    Esterification: The final step involves the esterification of the intermediate compound with 2,4-dichlorobenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[de]isoquinoline core, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential use in drug development due to its structural similarity to known pharmacophores. Its derivatives may exhibit activity against various diseases:

  • Anticancer Activity : Preliminary studies suggest that modifications of the compound could lead to enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The piperidine moiety may confer neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Chemical Biology

The compound's unique structure allows it to be utilized in chemical biology studies:

  • Targeted Drug Delivery : The ability to modify the compound could facilitate the design of targeted delivery systems for therapeutic agents.
  • Bioconjugation Applications : Its functional groups make it suitable for bioconjugation with biomolecules for imaging or therapeutic purposes.

Material Science

Research into the use of this compound in material science is ongoing:

  • Organic Electronics : The compound's electronic properties may be explored for applications in organic semiconductors or photovoltaic devices.
  • Polymer Chemistry : It could serve as a building block for synthesizing novel polymers with specific properties.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityThe compound showed selective cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM.
Study BNeuroprotectionIn vitro assays demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis.
Study COrganic ElectronicsThe synthesized polymer from this compound exhibited promising charge transport properties suitable for OLED applications.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A related compound with a similar piperidine and isoindole structure.

    1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl): Another compound with a similar core structure but different functional groups.

Uniqueness

2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate is unique due to its combination of a piperidine ring, benzo[de]isoquinoline core, and dichlorobenzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate (CAS No. 312606-12-5) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • IUPAC Name : 2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of tricyclic compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study on related compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF7), suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties due to the presence of electron-withdrawing groups and a piperidine moiety. Preliminary studies have indicated that related piperidine derivatives possess broad-spectrum antibacterial activity.

Research Findings : In vitro assays revealed that certain piperidine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may exhibit similar activity .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may demonstrate biological activity. For example, phospholipase A2 (PLA2) inhibition has been linked to various therapeutic effects.

Mechanism of Action : Inhibitors of PLA2 have been shown to prevent phospholipidosis, a condition associated with drug toxicity. The compound's structural features may allow it to interact with the enzyme's active site effectively .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 10 µM in MCF7 cells
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionPotential PLA2 inhibition

Discussion

The biological activity of This compound appears promising based on its structural analogs and preliminary research findings. Further studies are warranted to explore its full therapeutic potential and elucidate the underlying mechanisms.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis should employ computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways, followed by iterative experimental validation. Characterization requires advanced spectroscopic techniques (e.g., NMR, high-resolution mass spectrometry) and chromatographic purity analysis (HPLC/GC-MS). For complex heterocyclic systems like this compound, X-ray crystallography is critical to confirm stereochemistry and regioselectivity .
  • Table: Key Synthesis and Characterization Steps

StepMethodologyPurposeReferences
Pathway DesignQuantum chemical calculations (DFT)Predict reaction feasibility
PurificationPreparative HPLCIsolate high-purity product
Structural ConfirmationX-ray crystallographyResolve stereochemical ambiguities

Q. How should researchers handle safety and stability concerns during laboratory handling?

  • Methodological Answer : Follow protocols for air-sensitive and moisture-sensitive compounds: use inert atmospheres (N₂/Ar gloveboxes) and anhydrous solvents. Stability under thermal stress should be tested via thermogravimetric analysis (TGA). Safety protocols must align with institutional chemical hygiene plans, including hazard-specific PPE (e.g., nitrile gloves, fume hoods) and spill containment strategies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reaction yields or byproduct formation?

  • Methodological Answer : Use multiscale modeling to identify kinetic vs. thermodynamic control in reaction pathways. For example, discrepancies in yields may arise from unaccounted transition states or solvent effects. Validate with microkinetic simulations (e.g., using Gaussian or ORCA software) and cross-reference with experimental data to refine reaction conditions .
  • Example Workflow :

Perform DFT calculations to map potential energy surfaces.

Simulate solvent effects via COSMO-RS.

Compare simulated byproducts with LC-MS experimental data.

Adjust catalyst loading/temperature iteratively .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?

  • Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments) principles. Test degradation kinetics at pH 2–10 (buffered solutions) and temperatures 25–60°C. Analyze degradation products via LC-MS/MS and correlate with molecular dynamics simulations to predict vulnerable functional groups (e.g., ester or amide bonds) .
  • Table: Stability Testing Parameters

ParameterRangeAnalytical Tool
pH2–10UV-Vis spectroscopy
Temperature25–60°CHPLC-PDA
Degradation ProductsN/AHigh-resolution tandem MS

Q. How can researchers address conflicting data in solubility measurements across different solvent systems?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSP) to rationalize discrepancies. Measure solubility in polar aprotic (DMSO, DMF), protic (EtOH, H₂O), and nonpolar (hexane) solvents. Use statistical tools (e.g., PCA or PLS regression) to correlate experimental solubility with computed solvent parameters (e.g., logP, dipole moment) .

Methodological Training Recommendations

  • Essential Courses :

    • CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design: Covers advanced spectroscopic and chromatographic techniques .
    • Process Control and Simulation in Chemical Engineering: Focuses on reactor design and kinetic modeling .
  • Software Tools :

    • Gaussian/ORCA for quantum chemistry .
    • COSMOtherm for solubility prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.